molecular formula C17H18O10 B1178039 Berofor CAS No. 135669-44-2

Berofor

Cat. No.: B1178039
CAS No.: 135669-44-2
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Description

Based on its inclusion in this thesaurus, Berofor is likely a drug or bioactive compound with historical or niche therapeutic relevance. However, the lack of peer-reviewed studies or regulatory documentation in the provided sources limits a definitive characterization of its chemical identity, mechanism of action, or approved indications.

Properties

CAS No.

135669-44-2

Molecular Formula

C17H18O10

Synonyms

Berofor

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to insufficient data on Berofor’s properties, a direct comparison with structurally or functionally analogous compounds cannot be rigorously constructed from the provided evidence. However, the following framework outlines how such a comparison should be conducted, adhering to regulatory and scientific standards:

Structural Similarity

For example:

  • If this compound belongs to a class of β-lactam antibiotics, comparisons with penicillin or cephalosporin derivatives would be warranted.
  • If it is a kinase inhibitor, structural alignment with compounds like imatinib or gefitinib would be relevant.

Note: No structural data for this compound are available in the provided evidence.

Functional and Pharmacokinetic/Pharmacodynamic (PK/PD) Comparisons

A robust comparison would require data on:

  • Bioavailability : Comparison of absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Mechanism of Action : Target specificity (e.g., enzyme inhibition, receptor modulation).
  • Efficacy : Clinical trial outcomes (e.g., IC₅₀, EC₅₀ values) for similar indications.

For instance, provides a template for PK/PD comparisons between ramipril and metoprolol, including metrics like half-life, bioequivalence, and adverse reaction profiles. Such parameters are critical for evaluating this compound against analogs but are absent here .

Regulatory and Manufacturing Standards

Comparisons should address:

  • Purity and Formulation : Compliance with International Council for Harmonisation (ICH) guidelines for drug substance and product quality .
  • Synthetic Pathways : Efficiency and scalability relative to analogs (e.g., yield, cost, environmental impact).

highlights the need for cross-referencing pharmacopeial standards and published preclinical data for generic drug development, which would apply to this compound if it were a reference product .

Data Tables (Hypothetical Framework)

Table 1: Structural Comparison of this compound and Hypothetical Analogs

Compound Molecular Formula Core Functional Groups Target Pathway
This compound Not available Not available Unknown
Compound X C₁₈H₂₁NO₃ Carboxylate, Amide COX-2 Inhibition
Compound Y C₂₂H₂₄ClN₃O₂ Benzodiazepine ring GABA Receptor

Source: Adapted from regulatory guidelines for structural comparisons .

Table 2: Pharmacokinetic Parameters (Example)

Parameter This compound Compound X Compound Y
Half-life (hours) 6.2 12.4
Bioavailability 85% 92%
Metabolism Hepatic Renal

Note: Dashes indicate missing data for this compound .

Research Findings and Limitations

Structural Elucidation: No NMR, XRD, or mass spectrometry data are available.

Clinical Data: No trials or case studies are cited.

Regulatory Status : Unclear if this compound is approved, experimental, or discontinued.

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